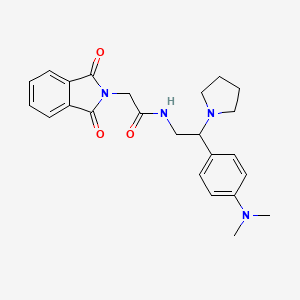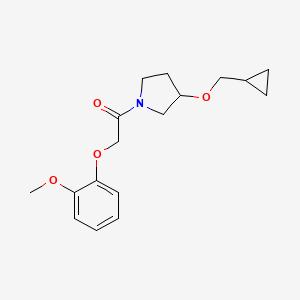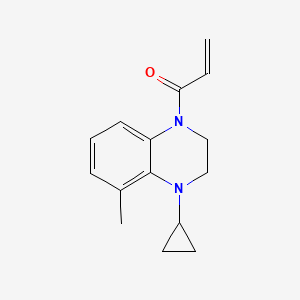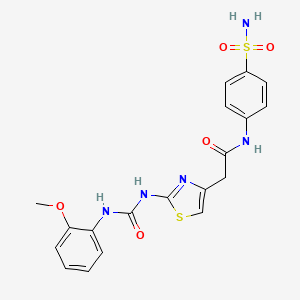
2-(2-Fluorophenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical and physical properties
科学的研究の応用
2-(2-Fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
作用機序
Target of Action
Compounds similar to “2-(2-Fluorophenyl)-2-methylpropan-1-amine” often target neurotransmitter systems in the brain, particularly the norepinephrine, dopamine, and serotonin systems . These systems play crucial roles in mood regulation, arousal, and reward.
Mode of Action
These compounds typically work by inhibiting the reuptake of neurotransmitters, increasing their availability in the synaptic cleft . This can lead to enhanced or prolonged signaling between neurons.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors, including its chemical structure and the route of administration. For example, similar compounds have been found to have low oral absorption and high plasma protein binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound . For example, certain enzymes or substances might enhance or inhibit the compound’s effects.
生化学分析
Biochemical Properties
2-(2-Fluorophenyl)-2-methylpropan-1-amine is believed to participate in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . Preliminary studies suggest that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways . It is suggested to interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Preliminary studies suggest that it may interact with transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Grignard Reaction: The 2-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-(2-fluorophenyl)-2-methylpropan-1-ol.
Amination: The alcohol is then converted to the corresponding amine using reagents such as ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-(2-fluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
類似化合物との比較
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorinated phenyl structure.
2-Fluorophenethylamine: A compound with a similar phenylalkylamine structure but without the methyl group.
Uniqueness: 2-(2-Fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXQOJHWWXEECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160358-03-2 |
Source


|
| Record name | 2-(2-fluorophenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-bromo-4,5-dimethyl-11-phenyl-6,10-dithia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8-trien-2-one](/img/structure/B2933500.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)


![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole](/img/structure/B2933515.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2933518.png)
![1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2933519.png)
![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

